molecular formula C9H17NO3 B1422229 Ethyl 3-ethylmorpholine-3-carboxylate CAS No. 1305287-88-0

Ethyl 3-ethylmorpholine-3-carboxylate

Cat. No.: B1422229
CAS No.: 1305287-88-0
M. Wt: 187.24 g/mol
InChI Key: RSBDKXOBRNCNMQ-UHFFFAOYSA-N
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Description

Ethyl 3-ethylmorpholine-3-carboxylate is a chemical compound with the molecular formula C9H17NO3 It is a derivative of morpholine, a heterocyclic amine that is widely used in organic synthesis and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-ethylmorpholine-3-carboxylate typically involves the reaction of ethyl chloroformate with 3-ethylmorpholine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

3-ethylmorpholine+ethyl chloroformateethyl 3-ethylmorpholine-3-carboxylate+HCl\text{3-ethylmorpholine} + \text{ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 3-ethylmorpholine+ethyl chloroformate→ethyl 3-ethylmorpholine-3-carboxylate+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethylmorpholine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl 3-ethylmorpholine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-ethylmorpholine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, widely used in organic synthesis.

    Ethylmorpholine: A closely related compound with similar properties.

    3-ethylmorpholine: Another derivative with comparable applications.

Uniqueness

Ethyl 3-ethylmorpholine-3-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and properties. Its ester group makes it particularly useful in esterification reactions and as an intermediate in the synthesis of more complex molecules.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable tool for chemists and researchers. Further studies and applications are likely to uncover even more uses for this interesting compound.

Properties

IUPAC Name

ethyl 3-ethylmorpholine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-3-9(8(11)13-4-2)7-12-6-5-10-9/h10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBDKXOBRNCNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COCCN1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of developing a facile synthesis for ethyl 3-ethylmorpholine-3-carboxylate?

A1: While the abstract does not specify the applications of this compound, the development of a "facile synthesis" for multigram quantities suggests it may be a valuable precursor or intermediate in various chemical processes. [] Easier access to this compound could facilitate research in areas such as drug discovery, materials science, or other fields where this specific chemical structure is relevant.

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